molecular formula C11H8N2O4 B14645682 2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- CAS No. 52036-17-6

2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-

Cat. No.: B14645682
CAS No.: 52036-17-6
M. Wt: 232.19 g/mol
InChI Key: GSTYGEGWJKJKQF-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions

Preparation Methods

The synthesis of 2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,4-imidazolidinedione in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole ring or the imidazolidinedione ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into biological processes and pathways.

    Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may bind to a target protein, altering its activity and leading to therapeutic effects .

Comparison with Similar Compounds

2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- can be compared with other similar compounds, such as:

Properties

CAS No.

52036-17-6

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C11H8N2O4/c14-10-7(12-11(15)13-10)3-6-1-2-8-9(4-6)17-5-16-8/h1-4H,5H2,(H2,12,13,14,15)

InChI Key

GSTYGEGWJKJKQF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)N3

Origin of Product

United States

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